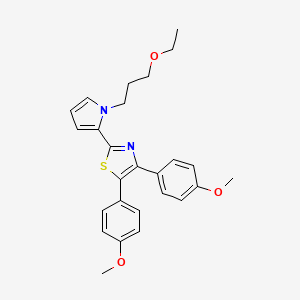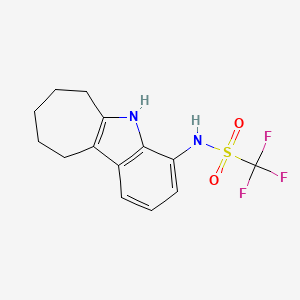
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a trifluoromethyl group and a hexahydrocycloheptindole moiety, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexahydrocycloheptindole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the sulfonamide moiety.
Indole derivatives: Share the indole core structure but differ in functional groups.
Uniqueness
Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is unique due to its combination of a sulfonamide group, a trifluoromethyl group, and a hexahydrocycloheptindole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
114991-55-8 |
|---|---|
Molecular Formula |
C14H15F3N2O2S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C14H15F3N2O2S/c15-14(16,17)22(20,21)19-12-8-4-6-10-9-5-2-1-3-7-11(9)18-13(10)12/h4,6,8,18-19H,1-3,5,7H2 |
InChI Key |
WWMXPOJFOPXKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=CC=C3NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


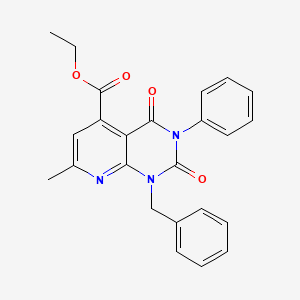
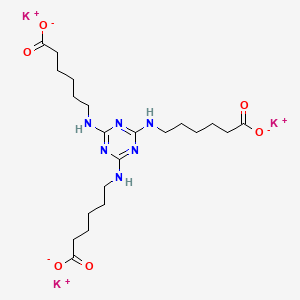
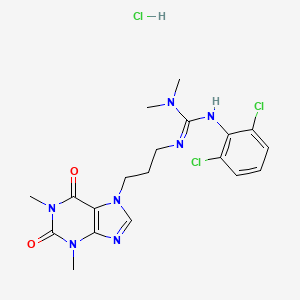
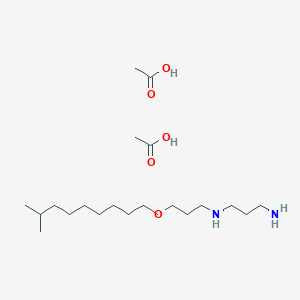
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
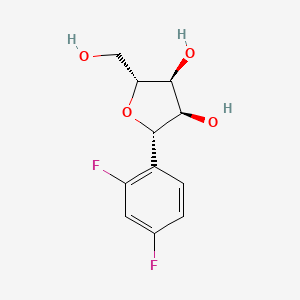

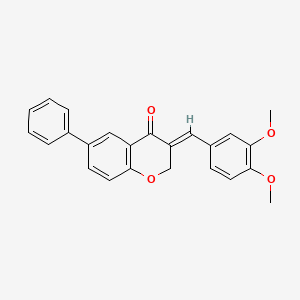

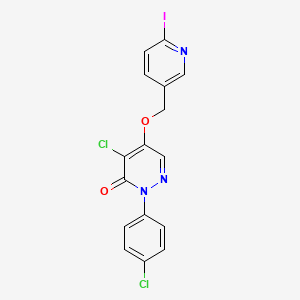

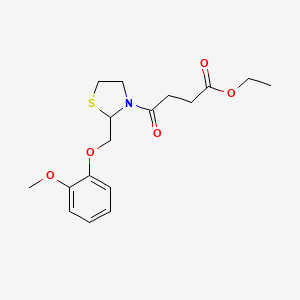
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
